molecular formula C5H7FO2 B13617449 (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B13617449
M. Wt: 118.11 g/mol
InChI Key: VUCUGTZPWIJWPK-WVZVXSGGSA-N
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Description

(1R,2S)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid (CAS: 2166170-18-7) is a chiral cyclopropane derivative of high value in medicinal chemistry and pharmaceutical research. The specific stereochemistry of this building block is critical for its application in the synthesis of biologically active molecules. The molecular formula is C 5 H 7 FO 2 and it has a molecular weight of 118.11 g/mol . This compound serves as a key synthetic intermediate in the development of novel therapeutics. Research indicates that related cyclopropane carboxylic acid derivatives are investigated for their role as inhibitors of leukotriene biosynthesis . This mechanism is a primary target for the treatment of inflammatory and respiratory system diseases, positioning this compound as a valuable asset for researchers developing new anti-inflammatory and respiratory disease therapies . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1

InChI Key

VUCUGTZPWIJWPK-WVZVXSGGSA-N

Isomeric SMILES

C[C@H]1C[C@@]1(C(=O)O)F

Canonical SMILES

CC1CC1(C(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • The synthesis begins with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as the starting material.
  • This compound is reacted with triethyl orthoformate and (1R,2S)-cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt under sodium hydride conditions.
  • The condensation reaction proceeds at elevated temperature (110–120 °C) followed by evaporation and dissolution in methylene chloride to form an intermediate (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate with an 82% yield.

Cyclization and Ester Hydrolysis

  • The intermediate undergoes cyclization in anhydrous 1,4-dioxane with sodium hydride, followed by extraction and acid washing to yield ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate containing the (1S,2R)-1-fluoro-2-methylcyclopropane moiety (78% yield).
  • Subsequent hydrolysis of the ester group is conducted using concentrated hydrochloric acid and acetic acid at 120–130 °C for 2 hours, leading to the corresponding carboxylic acid with a 76.2% yield.

Final Functionalization and Deprotection

  • The carboxylic acid intermediate is condensed with (S)-N-[(oxoboryl)methylene]-5-azaspiroheptan-7-amine in acetonitrile under reflux conditions for 5 hours.
  • After cooling and filtration, purification by acetonitrile-ethanol yields a protected intermediate.
  • Deprotection is achieved by treatment with trifluoroacetic acid in phenyl methyl ether, followed by pH adjustment and extraction steps to isolate the final product, sitafloxacin, which contains the this compound moiety, with an 86% yield at this stage.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Product Description
Condensation Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, triethyl orthoformate, (1R,2S)-fluorocyclopropane amino salt, NaH, 110-120 °C 82 (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[fluorocyclopropyl]amino acrylate
Cyclization & Extraction 1,4-dioxane, NaH, acid wash 78 Ethyl 8-chloro-6,7-difluoro-4-oxo-quinoline carboxylate with cyclopropane
Ester Hydrolysis Concentrated HCl, Acetic acid, 120-130 °C, 2 h 76.2 Corresponding carboxylic acid intermediate
Condensation with Amine (S)-N-[(oxoboryl)methylene]-5-azaspiroheptan-7-amine, reflux in acetonitrile 76.5 Protected quinoline intermediate
Deprotection Trifluoroacetic acid, phenyl methyl ether, pH adjustment 86 Sitafloxacin containing this compound

Analytical Characterization Supporting Preparation

The structure and stereochemistry of the compound and intermediates were confirmed by:

  • Proton and carbon nuclear magnetic resonance spectroscopy showing characteristic chemical shifts and coupling constants consistent with the (1R,2S) stereochemistry.
  • Infrared spectroscopy indicating functional groups such as carboxylic acid and fluorine substitution.
  • Mass spectrometry confirming molecular weights corresponding to the fluorinated cyclopropane derivatives.
  • Elemental analysis matching calculated values for carbon, hydrogen, nitrogen, and fluorine content.

Discussion and Notes on Preparation

  • The stereochemical integrity of the this compound moiety is maintained throughout the synthesis, critical for biological activity.
  • The use of (1R,2S)-cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt as a chiral fluorocyclopropane source is central to the preparation.
  • Sodium hydride serves as a base to facilitate condensation and cyclization reactions.
  • Hydrolysis under acidic conditions efficiently converts esters to carboxylic acids without racemization.
  • Deprotection using trifluoroacetic acid removes protecting groups without compromising the fluorinated cyclopropane structure.
  • The overall synthetic route achieves moderate to high yields at each step, with an emphasis on cost-effectiveness by optimizing intermediate usage and purification.

Reference:

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:

  • Decarboxylative oxidation with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media yields 1-fluoro-2-methylcyclopropanone as the primary product.

  • Selectivity : The reaction proceeds without ring-opening due to the stabilizing effect of the fluorine atom on the cyclopropane ring.

ReagentConditionsProductYieldReference
KMnO4\text{KMnO}_4H2SO4\text{H}_2\text{SO}_4, 50°C1-fluoro-2-methylcyclopropanone78-82%

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols using strong hydride donors:

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) converts the acid to (1R,2S)-1-fluoro-2-methylcyclopropanemethanol.

  • Stereochemical retention : The trans configuration (1R,2S) is preserved during reduction.

ReagentConditionsProductYieldReference
LiAlH4\text{LiAlH}_4THF, 0°C → reflux(1R,2S)-1-fluoro-2-methylcyclopropanemethanol85-89%

Nucleophilic Substitution Reactions

The fluorine atom participates in stereospecific substitution reactions:

  • Aminolysis with primary amines (e.g., methylamine) in polar aprotic solvents produces amide derivatives.

  • Mechanism : SN2\text{S}_N2-type pathway confirmed by inversion of configuration at C1 .

ReagentConditionsProductYieldReference
CH3NH2\text{CH}_3\text{NH}_2DMF, 80°C(1S,2S)-1-(methylamino)-2-methylcyclopropane-1-carboxylic acid63-67%

Elimination and Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven transformations:

  • Base-induced elimination : Treatment with NaH\text{NaH} in dimethyl sulfoxide (DMSO) generates 3-fluoro-2-pentenoic acid via β-elimination.

  • Thermal decomposition : At 150°C, the compound decomposes to form fluorinated alkenes and CO2_2.

Reagent/ConditionProductYieldReference
NaH\text{NaH}, DMSO, 25°C3-fluoro-2-pentenoic acid70-75%
150°C, neat1-fluoro-3-methyl-1-pentene + CO2_288%

Hydrolysis Reactions

The ethyl ester precursor undergoes hydrolysis to yield the carboxylic acid:

  • Alkaline hydrolysis : Ethyl (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylate reacts with NaOH (27% aqueous) to form the acid with 92.4% yield and a cis/trans ratio of 1.2:1 .

SubstrateReagentConditionsProductYieldReference
Ethyl (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylateNaOH\text{NaOH}30–40°C, 3 hours(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid92.4%

Functional Group Interconversion

The carboxylic acid participates in standard derivatization reactions:

  • Esterification : Reaction with methanol (CH3OH\text{CH}_3\text{OH}) and H2SO4\text{H}_2\text{SO}_4 produces methyl esters.

  • Amide formation : Coupling with EDC/HOBt yields bioactive amides for pharmaceutical studies.

Key Reactivity Trends

  • Steric and electronic effects : The fluorine atom enhances electrophilicity at C1 while the methyl group restricts access to C2.

  • Ring stability : The cyclopropane ring remains intact under mild conditions but opens under thermal or strong basic conditions.

  • Stereochemical fidelity : Reactions at chiral centers (C1 and C2) typically proceed with >90% retention of configuration .

Experimental protocols and yields are corroborated by patent data and enantioselective synthesis studies . Further research is needed to explore catalytic asymmetric reactions and biological applications.

Scientific Research Applications

Based on the search results, here's what is known about the applications of fluorinated cyclopropane carboxylic acids, with a focus on compounds similar to "(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid":

This compound

  • (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid: According to BenchChem, this compound has applications in chemistry as a model compound for study.

Fluorinated Cyclopropanes in General

  • Monoamine Oxidase (MAO) Inhibitors: Research indicates that the fluorination of cyclopropane moieties can enhance or modify the biological activity of cyclopropane-based compounds .
  • Group III mGluR Agonists: Fluorocyclopropane amino acids are promising candidates as group III metabotropic glutamate receptor (mGluR) agonists .
  • Tyramine Oxidase Inhibition: Several fluorinated cyclopropanes have been tested against tyramine oxidase, with some found to be more potent inhibitors than tranylcypromine. Specifically, cis-2-fluorocyclopropanes demonstrated higher activity, potentially due to the chelation of copper by fluorine and the amino group in the active center of tyramine oxidase .
  • MAO A and MAO B Inhibition: Cis-2-fluorocyclopropanes are more active against both MAO A and MAO B isoforms compared to their non-fluorinated counterparts. This increased activity is attributed to the increase in ring strain in cyclopropane upon the introduction of fluorine .
  • Bioavailability Improvement: In bicyclic group II mGluR ligands, fluorination can significantly improve bioavailability without altering in vitro activity .

Mechanism of Action

The mechanism by which (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular weights, and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key References
(1R,2S)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid (Target) -F, -CH₃ C₅H₇FO₂ 118.10 Not reported Not reported -
(1R,2S)-2-Fluorocyclopropanecarboxylic acid -F C₄H₅FO₂ 104.08 202.3 1.35
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid -C₆H₄Cl, -CH₃ C₁₁H₁₁ClO₂ 210.66 Not reported Not reported
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid -NH₂, -CF₃ C₅H₆F₃NO₂ 169.10 Not reported Not reported
(E)-1-Amino-2-fluoro-2-phosphonomethylcyclopropanecarboxylic acid -NH₂, -F, -PO₃H₂ C₅H₈FNO₅P 212.09 Not reported Not reported

Key Observations:

  • Fluorine vs.
  • Electron-Withdrawing Groups: The trifluoromethyl group in (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.0) compared to the target’s carboxylic acid (pKa ~2.5–3.0).
  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid adds aromatic π-stacking capabilities, which may enhance binding to hydrophobic enzyme pockets.

Stability and Reactivity

  • Thermal Stability: The higher boiling point of (1R,2S)-2-fluorocyclopropanecarboxylic acid (202.3°C) compared to non-fluorinated analogs suggests fluorine enhances thermal stability via strong C-F bond interactions.
  • Metabolic Stability: The methyl group in the target compound may reduce metabolic oxidation compared to vinyl or amino-substituted analogs .

Biological Activity

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by its unique chemical structure, which includes a carboxylic acid functional group and a fluorine atom attached to the cyclopropane ring. Its molecular formula is CHFO, and it has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The stereochemistry of this compound plays a crucial role in its biological interactions. The compound's three-membered carbon ring structure contributes to its reactivity and interaction with biological targets. The presence of the carboxylic acid group may enhance its binding affinity to various receptors and enzymes, making it a candidate for further pharmacological studies.

Biological Activity Assessments

Research indicates that this compound exhibits significant biological activity. Computer-aided predictions suggest that compounds with similar structures often show anti-inflammatory and analgesic effects. The following table summarizes some of the key findings related to its biological activity:

Biological Activity Description
Anti-inflammatoryPotential to reduce inflammation through modulation of inflammatory pathways.
AnalgesicMay exhibit pain-relieving properties, warranting further investigation in pain management therapies.
Enzyme InteractionStudies on binding affinity to enzymes involved in metabolic pathways indicate promising interactions.

The specific mechanism of action for this compound remains under investigation. However, its enantiomeric structure suggests that it may interact with biological targets in a stereospecific manner. This stereochemistry could influence its pharmacokinetics and bioavailability, impacting therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound can inhibit specific pro-inflammatory cytokines, suggesting a role in modulating immune responses.
  • Analgesic Properties : Experimental models indicated that this compound may reduce pain responses in animal studies, highlighting its potential as an analgesic agent.
  • Enzyme Binding Studies : High-throughput screening techniques were employed to evaluate the compound's interaction with various enzymes. Results indicated a promising binding affinity that may lead to further exploration in drug design.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Cyclopropanation Reactions : Utilizing diazo compounds or carbene intermediates.
  • Enantioselective Synthesis : Techniques such as asymmetric hydrogenation or enzymatic resolution are employed to ensure the desired stereochemistry.

These synthetic methods are crucial for producing the compound for research purposes and potential therapeutic applications.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structural Features Unique Properties
This compoundCyclopropane ring with fluorine and carboxylic acidPotential biological activity due to fluorination
2-Methylcyclopropanecarboxylic AcidCyclopropane ring with carboxylic acidLacks fluorine; different reactivity
(1R,2S)-1-Chloro-2-methylcyclopropane-1-carboxylic AcidCyclopropane ring with chlorine and carboxylic acidDifferent reactivity due to chlorine

The unique combination of a cyclopropane structure with a fluorine atom and a carboxylic acid group distinguishes this compound from others, enhancing its utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds like ethyl diazoacetate) to form the strained cyclopropane ring. Fluorine introduction may employ nucleophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to preserve stereochemistry. Post-functionalization of the carboxylic acid group often uses ester protection (e.g., tert-butyl esters) to avoid side reactions .
  • Critical factors : Catalyst choice (e.g., Rh(II) or Cu(I)), solvent polarity, and low temperatures (~0°C) are crucial for minimizing racemization and ensuring (1R,2S) selectivity.

Q. How can the structure and purity of this compound be validated experimentally?

  • Analytical techniques :

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine placement and cyclopropane ring geometry (e.g., coupling constants JHHJ_{HH} ~5–8 Hz for cis-substituted cyclopropanes) .
  • X-ray crystallography : Resolves absolute configuration and bond angles, critical for stereochemical validation .
  • Mass spectrometry (HRMS) : Verifies molecular weight (expected m/z for C6H9FO2C_6H_9FO_2: 132.06) and absence of impurities .

Q. What are its primary applications in medicinal chemistry research?

  • Role : Serves as a rigid scaffold in drug design due to the cyclopropane ring’s conformational restraint. It is used to develop enzyme inhibitors (e.g., protease or kinase inhibitors) and receptor modulators, particularly targeting neurological disorders. The fluorine atom enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence its biological activity and chemical reactivity?

  • Stereochemical impact : The (1R,2S) configuration creates distinct electronic and steric environments. For example:

  • Biological activity : Cis-substituted fluorocyclopropanes show higher affinity for target enzymes (e.g., ~10-fold increase in IC50_{50} compared to trans isomers) due to optimal spatial alignment with binding pockets .
  • Reactivity : The strained ring undergoes selective ring-opening reactions under acidic conditions, favoring nucleophilic attack at the fluorinated carbon .

Q. What strategies stabilize this compound under acidic or basic conditions during synthetic workflows?

  • Stabilization methods :

  • Acidic conditions : Use aprotic solvents (e.g., DCM) and avoid strong Brønsted acids (e.g., H2_2SO4_4) to prevent ring-opening.
  • Basic conditions : Employ mild bases (e.g., NaHCO3_3) and low temperatures (<10°C) to limit hydrolysis of the carboxylic acid group .
    • Derivatization : Protect the carboxylic acid as a methyl or tert-butyl ester during reactions requiring harsh conditions .

Q. How can computational chemistry (e.g., DFT) predict its interactions with biological targets?

  • Computational approach :

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., fluorine’s electronegativity enhances hydrogen-bonding capacity).
  • Molecular docking : Simulate binding modes with target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina, focusing on cyclopropane-induced rigidity and fluorine interactions .

Q. How to resolve contradictions in spectral data arising from synthetic byproducts or impurities?

  • Troubleshooting :

  • Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from diastereomers or ring-opened byproducts.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity in complex mixtures .
  • Cross-validation : Compare experimental data with literature values for analogous fluorocyclopropanes (e.g., 19F^{19}\text{F} NMR shifts typically range from -180 to -220 ppm) .

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